![molecular formula C22H27FN2O3 B2806655 N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)azepane-1-carboxamide CAS No. 1797069-18-1](/img/structure/B2806655.png)
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)azepane-1-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)azepane-1-carboxamide, also known as DF-MDBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzylazepanes and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Scientific Research Applications
Organic Synthesis and Characterization
- The synthesis and characterization of related compounds involve complex multi-step reactions, providing valuable insights into the construction of similar azepane-based carboxamides. For instance, the synthesis of tetrazolyl thiophene carboxamides through condensation reactions highlights methods that could be applicable to the target compound, including steps like hydrolysis and condensation with substituted phenyl phosphoro dichloridates (Talupur et al., 2021).
Antimicrobial Evaluation
- Studies on the antimicrobial activity of similar compounds, such as N-substituted semicarbazone derivatives, suggest potential for the target compound in antimicrobial applications. These research efforts demonstrate how modifications in molecular structure can influence bioactivity, providing a template for the design of compounds with enhanced antimicrobial properties (Ahsan et al., 2016).
Fluorescence Studies
- Research on the fluorescence quenching of carboxamide compounds can inform the development of fluorescent probes or materials based on the target compound. The study of ENCDTTC's quenching by aniline and carbon tetrachloride, for example, offers insights into the electronic properties and potential applications in sensing or material sciences (Patil et al., 2013).
Docking Studies and Biological Evaluation
- Docking studies and biological evaluations of compounds with similar structures or functional groups to the target molecule reveal potential therapeutic or biological applications. The synthesis and evaluation of ethyl thiophene carboxylates, including antimicrobial activity and docking studies, provide a foundation for exploring the biological relevance of similar azepane-based compounds (Spoorthy et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to other phenethylamine derivatives, it may interact with various neurotransmitter systems in the brain .
Biochemical Pathways
It’s possible that it may influence the synthesis, release, or reuptake of neurotransmitters, given its structural similarity to other phenethylamine derivatives .
Pharmacokinetics
Like other similar compounds, it is likely absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its structural similarity to other phenethylamine derivatives, it may have psychoactive effects .
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O3/c1-27-20-11-6-16(13-21(20)28-2)14-24-22(26)25-12-4-3-5-18(15-25)17-7-9-19(23)10-8-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJOVPFZIMGGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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